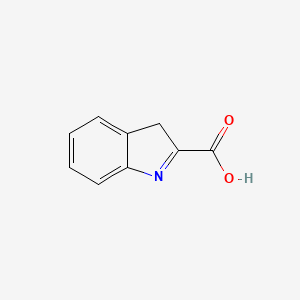

3H-Indole-2-carboxylic acid

CAS No.: 294636-73-0

Cat. No.: VC16008039

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294636-73-0 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 3H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,11,12) |

| Standard InChI Key | UDFORAXSNZZHCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2N=C1C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3H-Indole-2-carboxylic acid (IUPAC name: H-benzo[e]indole-2-carboxylic acid) belongs to the indole alkaloid family. Its molecular formula is , with a molecular weight of 189.21 g/mol . The "3H" designation refers to the tautomeric form where the hydrogen resides on the nitrogen atom within the indole ring, distinguishing it from other tautomers like 1H-indole derivatives. Key structural attributes include:

-

A planar indole ring system enabling π-π interactions with biological targets.

-

A carboxylic acid group at position 2, which participates in hydrogen bonding and metal coordination .

-

Substituents at positions 3, 5, and 6 that modulate electronic and steric properties .

Table 1: Physicochemical Properties of 3H-Indole-2-Carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol | |

| LogP (Partition Coefficient) | 1.57 | |

| Topological Polar Surface Area | 49.66 Ų |

Tautomerism and Isomerism

The 3H tautomer is stabilized by intramolecular hydrogen bonding between the carboxylic acid and the indole nitrogen. This tautomeric form influences binding affinities in biological systems, as demonstrated in HIV-1 integrase inhibition studies where the indole nitrogen chelates Mg²⁺ ions . Isomeric variations, such as 5-chloro-3-ethyl substitutions, further enhance pharmacological profiles by optimizing hydrophobic interactions .

Synthetic Methodologies

Traditional Synthesis Routes

Early synthetic approaches relied on condensation reactions between nitroaromatics and diethyl oxalate. For example, a 2010 patent (CN102020600A) describes the synthesis using nitrotoluene and diethyl oxalate under ferrous hydroxide catalysis, followed by hydrazine hydrate reduction . This method offers moderate yields (35–50%) but suffers from lengthy reaction times and byproduct formation.

Modern Catalytic Strategies

Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents at the indole C6 position. A 2024 study demonstrated the Buchwald–Hartwig amination of 6-bromoindole-2-carboxylic acid with substituted anilines, achieving yields up to 82% . Key steps include:

-

Esterification: Protection of the carboxylic acid group using ethanol and sulfuric acid.

-

Amination: Palladium acetate and XPhos ligand mediate C–N bond formation.

-

Hydrolysis: Basic conditions regenerate the carboxylic acid moiety .

Table 2: Optimization of C6-Substituted Derivatives

| Compound | R Group | Yield (%) | IC₅₀ (μM) |

|---|---|---|---|

| 17a | 4-Fluorophenyl | 78 | 3.11 |

| 17b | Pyrazinyl | 63 | 12.45 |

Pharmacological Applications

Antiviral Activity

3H-Indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration. Compound 17a (IC₅₀ = 3.11 μM) chelates Mg²⁺ ions in the integrase active site and engages in π-stacking with viral DNA . Docking studies (PDB: 6PUY) confirm that halogenated aryl groups at C6 enhance binding to the dC20 viral DNA strand .

Neuromodulatory Effects

Substitution at C3 with aromatic or alkyl chains modulates glycine and NMDA receptor activity. For instance, 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8) acts as a noncompetitive antagonist at the strychnine-insensitive glycine site (IC₅₀ = 0.8 μM), showing efficacy in murine models of NMDA-induced convulsions .

Cannabinoid Receptor Allosteric Modulation

C3-alkylated derivatives, such as 5-chloro-3-ethylindole-2-carboxamides, enhance binding cooperativity at cannabinoid CB1 receptors (α = 24) . SAR studies reveal that linear alkyl chains (e.g., n-pentyl) maximize allosteric effects by occupying a hydrophobic sub-pocket near the C3 position .

Structure-Activity Relationships (SAR)

Role of the Carboxylic Acid Group

The C2 carboxylic acid is critical for metal coordination in enzyme inhibition. Esterification or amidation reduces activity, as seen in HIV integrase assays where methyl esters show 10-fold lower potency than carboxylic acids .

Substituent Effects at C3 and C6

-

C3 Alkylation: Linear alkyl chains (e.g., ethyl, n-pentyl) improve CB1 receptor modulation by enhancing hydrophobic interactions . Cyclic substituents (e.g., phenyl) diminish activity due to steric clashes.

-

C6 Halogenation: Bromine or fluorine atoms increase π-stacking with DNA/RNA bases, improving antiviral potency .

Analytical Characterization

Spectroscopic Methods

-

NMR: NMR (DMSO-d6) reveals characteristic signals for the indole NH (δ 11.2 ppm) and carboxylic acid protons (δ 12.8 ppm) .

-

Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions at m/z 189.0790 ([M+H]⁺) .

X-ray Crystallography

Crystal structures of metal complexes (e.g., Mg²⁺-indole chelates) highlight bidentate coordination modes, with bond lengths of 2.05–2.10 Å for Mg–O interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume